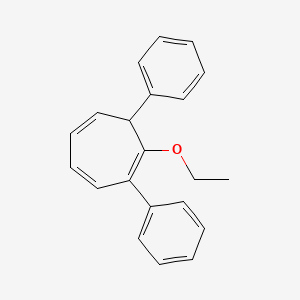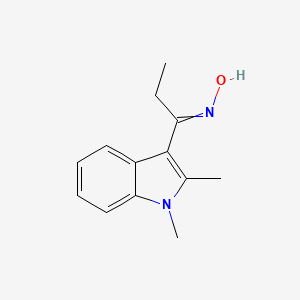![molecular formula C10H12N2O2S B14394929 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine CAS No. 89876-76-6](/img/structure/B14394929.png)
1-[(2-Nitrophenyl)sulfanyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Nitrophenyl)sulfanyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-nitrophenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine typically involves the reaction of pyrrolidine with 2-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Reduction of the nitro group: This reaction yields 1-[(2-Aminophenyl)sulfanyl]pyrrolidine.
Substitution reactions: These can yield various derivatives depending on the nucleophile used.
科学研究应用
1-[(2-Nitrophenyl)sulfanyl]pyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The sulfanyl group can also participate in binding interactions with proteins and enzymes, influencing their activity.
相似化合物的比较
Pyrrolidine: A simple nitrogen-containing heterocycle.
2-Nitrobenzenethiol: The precursor used in the synthesis of 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine.
1-[(2-Aminophenyl)sulfanyl]pyrrolidine: A derivative formed by the reduction of the nitro group.
Uniqueness: this compound is unique due to the presence of both a nitro group and a sulfanyl group attached to the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
89876-76-6 |
|---|---|
分子式 |
C10H12N2O2S |
分子量 |
224.28 g/mol |
IUPAC 名称 |
1-(2-nitrophenyl)sulfanylpyrrolidine |
InChI |
InChI=1S/C10H12N2O2S/c13-12(14)9-5-1-2-6-10(9)15-11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 |
InChI 键 |
KCXPETZFPNNMCV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)SC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


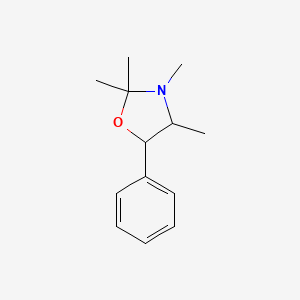
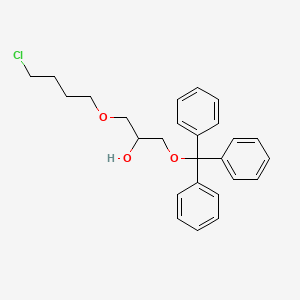
![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
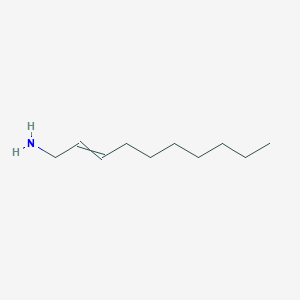

![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)
![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)
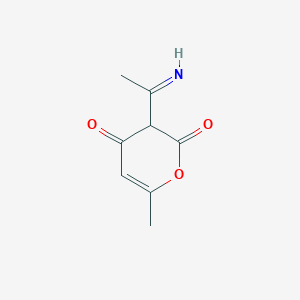
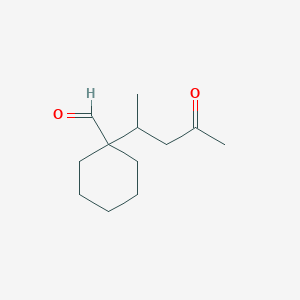
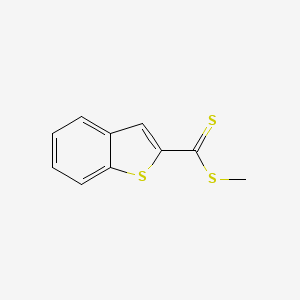
![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)
